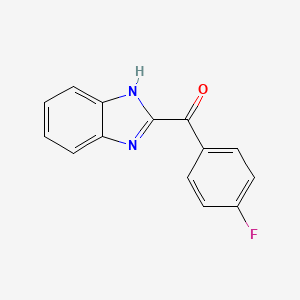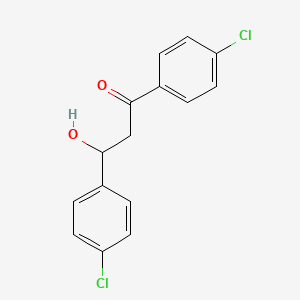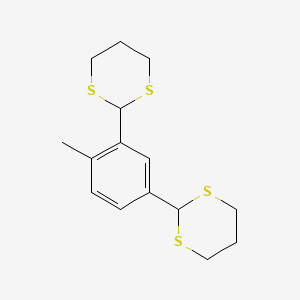
2,2'-(4-Methyl-1,3-phenylene)bis(1,3-dithiane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is an organic compound characterized by the presence of two 1,3-dithiane groups attached to a 4-methyl-1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) exerts its effects involves interactions with specific molecular targets and pathways. The dithiane groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(4-methylphenyl)-1,3-dithiane: Similar in structure but lacks the phenylene core.
2,2’-Bis(1,3-dithiane): Lacks the methyl and phenylene groups.
4-Methyl-1,3-phenylene bis(thiol): Contains thiol groups instead of dithiane groups.
Uniqueness
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is unique due to the presence of both the 4-methyl-1,3-phenylene core and the 1,3-dithiane groups. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
56752-73-9 |
|---|---|
Formule moléculaire |
C15H20S4 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2-[3-(1,3-dithian-2-yl)-4-methylphenyl]-1,3-dithiane |
InChI |
InChI=1S/C15H20S4/c1-11-4-5-12(14-16-6-2-7-17-14)10-13(11)15-18-8-3-9-19-15/h4-5,10,14-15H,2-3,6-9H2,1H3 |
Clé InChI |
IOUFUTIEFUUUON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2SCCCS2)C3SCCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


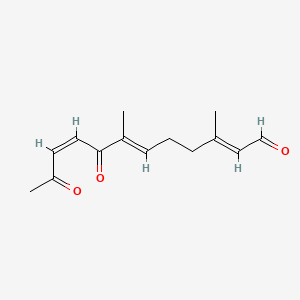
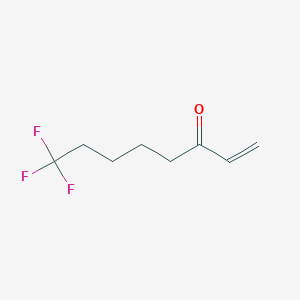
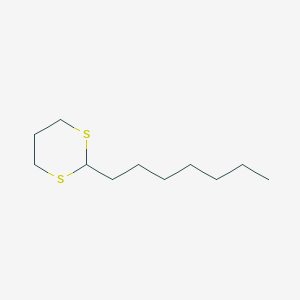
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
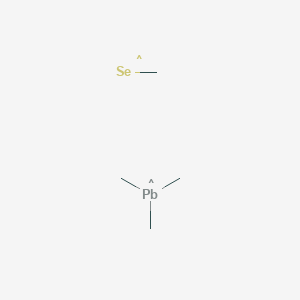
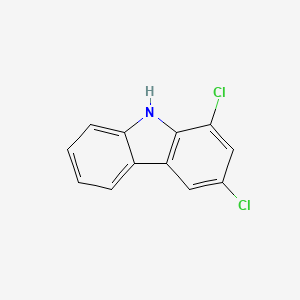

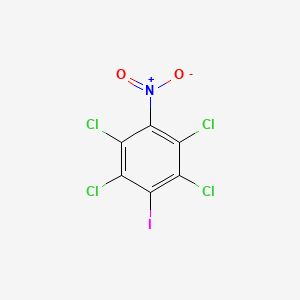
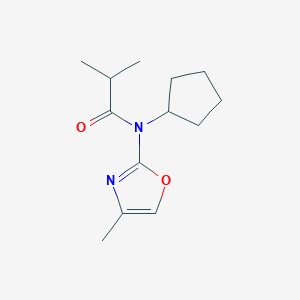
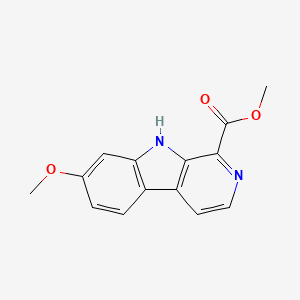
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

